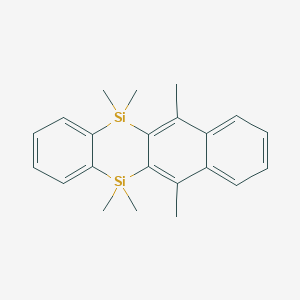
5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- is a chemical compound known for its unique structure and properties. This compound is part of the naphthacene family, which is characterized by a four-ring system. The presence of silicon atoms in its structure makes it particularly interesting for various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- typically involves the use of organosilicon reagents. One common method includes the reaction of a naphthacene derivative with a silicon-containing reagent under controlled conditions. The reaction often requires a catalyst to facilitate the formation of the silicon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound .
Wissenschaftliche Forschungsanwendungen
5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and polymers.
Wirkmechanismus
The mechanism by which 5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- exerts its effects involves its interaction with specific molecular targets. These interactions can influence various pathways, such as signal transduction and gene expression. The silicon atoms in the compound may play a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthacene: A parent compound without silicon atoms.
5,12-Dihydronaphthacene: A hydrogenated form of naphthacene.
Hexamethylnaphthacene: A methylated derivative of naphthacene.
Uniqueness
What sets 5,12-Disilanaphthacene, 5,12-dihydro-5,5,6,11,12,12-hexamethyl- apart from these similar compounds is the presence of silicon atoms. This unique feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
652154-28-4 |
|---|---|
Molekularformel |
C22H26Si2 |
Molekulargewicht |
346.6 g/mol |
IUPAC-Name |
5,5,6,11,12,12-hexamethylbenzo[b]silanthrene |
InChI |
InChI=1S/C22H26Si2/c1-15-17-11-7-8-12-18(17)16(2)22-21(15)23(3,4)19-13-9-10-14-20(19)24(22,5)6/h7-14H,1-6H3 |
InChI-Schlüssel |
XYUHGVNWUHODDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C3=CC=CC=C13)C)[Si](C4=CC=CC=C4[Si]2(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-butyl 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12525807.png)
![N-[(1R)-1-(Naphthalen-1-yl)ethyl]-12-sulfanyldodecanamide](/img/structure/B12525812.png)
![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12525813.png)
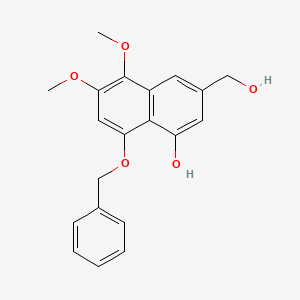
![[1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+)](/img/structure/B12525835.png)

![Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)-](/img/structure/B12525848.png)

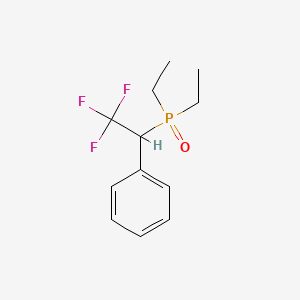
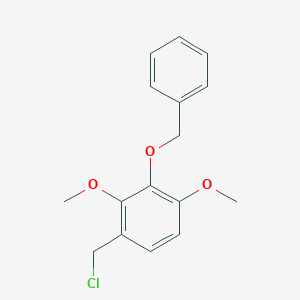
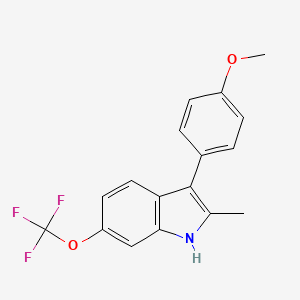
![2-Propenoic acid,3-[2-methyl-4-(phenylmethoxy)phenyl]-,methyl ester](/img/structure/B12525887.png)
![N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea](/img/structure/B12525889.png)
